Di-t-butyldiazene N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
54168-23-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
tert-butyl-tert-butylimino-oxidoazanium |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)9-10(11)8(4,5)6/h1-6H3 |
InChI Key |
YOGGJOULZPUAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=[N+](C(C)(C)C)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Di T Butyldiazene N Oxide and Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the azoxy functional group in a single or concerted series of reactions from simple starting materials. These protocols include diazotization-oxidation reactions, nitration pathways, and metal-catalyzed routes.
Diazotization-oxidation provides a direct route to certain N-oxide compounds. This method involves the conversion of an amino group into a diazonium salt, which is then oxidized to form the N-oxide. For instance, the synthesis of BTDO, an analogue, can be achieved through the diazotization oxidation reaction of an intermediate compound, referred to as intermediate 7, using NOBF₄ and benzoic acid peroxide mdpi.com. The proposed mechanism involves the formation of a diazonium salt intermediate (12) from the reaction of the amino group on the benzene ring of intermediate 7 with nitroso positive ions from NOBF₄. This is followed by the formation of an unstable intermediate (13) with benzoic acid peroxide. An intramolecular attack and subsequent electron transfer, with the elimination of benzoic acid anion and tert-butyl cation, yields the final product, BTDO mdpi.com. Another relevant protocol involves the diazotization of various aryl amines with tert-butyl nitrite (B80452) (TBN) in the presence of saccharin to form active arene diazonium saccharin salts in situ researchgate.net.
| Reactants | Reagents | Product | Key Features |
| Intermediate 7 (amino group on a benzene ring) | NOBF₄, Benzoic acid peroxide | BTDO | Formation of a diazonium salt intermediate. mdpi.com |
| Aryl amines | tert-Butyl nitrite (TBN), Saccharin | Arene diazonium saccharin salts | In situ generation of active intermediates. researchgate.net |
Nitration pathways offer another direct approach to the synthesis of N-oxides. These methods typically involve the introduction of a nitro group, which then participates in the formation of the azoxy linkage. A notable example is the direct nitration of a compound using an excess of N₂O₅ as the nitrating agent, which leads to the formation of an ONN-azoxy nitrate compound through an intramolecular rearrangement mdpi.com. In this specific mechanism, an intermediate N,N-dinitroamine is formed, which then rearranges to the ONN-azoxy nitrate compound mdpi.com. Another application of nitration in forming N-oxides is the nitration-cyclization of compounds to produce triazole-1-oxides mdpi.com.
| Starting Material | Nitrating Agent | Product | Mechanism |
| Compound 7 | Excess N₂O₅ | ONN-azoxy nitrate compound | Intramolecular rearrangement of an N,N-dinitroamine intermediate. mdpi.com |
| Compound 48 | 100% HNO₃, P₂O₅ | FDTO (a triazole-1-oxide) | Nitration followed by cyclization. mdpi.com |
Metal catalysis provides a versatile and efficient means of synthesizing azoxy compounds. Copper catalysts, in particular, have been extensively used. A general synthesis of unsymmetrically substituted azoxy-compounds can be achieved in high yield through the condensation of nitroso-compounds with NN-dichloro-substrates in the presence of copper(I) chloride rsc.org. More recently, mesoporous silica nanosphere-encapsulated ultrasmall copper (Cu@MSN) catalysts have been developed for the synthesis of azoxy compounds from N-methoxyformamide and nitroso compounds nih.gov. These heterogeneous catalysts demonstrate enhanced catalytic activity and superior recycling stability compared to traditional copper salt catalysts nih.gov. Other transition metals are also effective; for example, iron(III) chloride can catalyze the synthesis of medium-sized sulfur-decorated rings mdpi.com.
| Catalyst | Reactants | Key Advantages |
| Copper(I) chloride | Nitroso-compounds, NN-dichloro-substrates | High yield, regioselective for unsymmetrical products. rsc.org |
| Mesoporous silica-encapsulated copper (Cu@MSN) | N-methoxyformamide, Nitroso compounds | Enhanced activity, recyclability, green and efficient. nih.gov |
| Iron(III) chloride | Alkenes, Disulfides | Synthesis of medium-sized sulfur-containing heterocycles. mdpi.com |
Precursor-Based Synthesis Strategies
Precursor-based strategies involve the synthesis of a molecule that already contains a key structural feature of the target N-oxide, which is then elaborated in subsequent steps.
Derivatives of O-tert-Butyl-NNO-azoxyaniline are valuable precursors for the synthesis of more complex N-oxide structures. For example, 2-(tert-Butyl-NNO-azoxy)aniline can be prepared by the selective reduction of 2-(tert-butyl-NNO-azoxy)nitrobenzene researchgate.net. This aniline derivative can then undergo further reactions, such as bromination, to yield corresponding para-bromo- and ortho, para-dibromoanilines researchgate.net. The tert-butyl-NNO-azoxy group itself can be introduced by transforming a nitroso group using N,N-dibromo-t-butylamine mdpi.com.
| Precursor | Transformation | Product |
| 2-(tert-butyl-NNO-azoxy)nitrobenzene | Selective reduction | 2-(tert-Butyl-NNO-azoxy)aniline researchgate.net |
| o-nitrosonitrobenzene | Reaction with N,N-dibromo-t-butylamine | Intermediate with a tert-butyl-NNO-azoxy group mdpi.com |
While specific examples for the synthesis of Di-t-butyldiazene N-oxide directly from 1,1-diazene oxide precursors are not detailed in the provided search results, the general chemistry of diazenes and their oxides is relevant. Diazenes can be synthesized from primary amines and subsequently converted to their oxides nih.govacs.org. For instance, primary amines can be converted to 1,2-dialkyldiazenes by treatment with O-nosylhydroxylamines nih.gov. The oxidation of such diazenes would be a plausible, though not explicitly detailed, route to the corresponding N-oxides. The synthesis of azoxy compounds often involves the condensation of nitroso compounds with hydroxylamines, which can be considered as related to diazene (B1210634) oxide chemistry nii.ac.jp.
Catalyst-Free and Green Chemistry Principles in N-Oxide Synthesis
The development of synthetic methodologies for N-oxides, including analogues of this compound, has increasingly focused on catalyst-free and green chemistry principles to enhance sustainability and reduce environmental impact. These approaches aim to minimize or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources. Key strategies include the use of grinding techniques, solvent-free reaction conditions, and the application of environmentally benign reagents.
Several studies have demonstrated the successful synthesis of azo dyes and related compounds through environmentally benign pathways, which can be conceptually extended to the synthesis of aliphatic N-oxides. For instance, a solvent-free approach for synthesizing azo dyes has been developed using a grinding method at room temperature. rsc.org This methodology circumvents the need for toxic solvents and often leads to excellent conversions and simpler product isolation. rsc.org The principles of grindstone chemistry are centered on constructing organic compounds under eco-friendly conditions, which can lead to minimized reaction times and higher yields. longdom.orgchemrevlett.com
Another green approach involves the use of tert-butyl nitrite (TBN) as a nitrogen source under solvent-free conditions for N-nitrosation of secondary amines. rsc.org This method is advantageous due to its metal- and acid-free conditions, broad substrate scope, and straightforward isolation procedures. rsc.org Similarly, tert-butyl nitrite has been employed as a nitric oxide (NO) source in the metal-free synthesis of 1,2,3-triazole-N-oxide derivatives, utilizing environmentally friendly solvents like ethanol and water. nih.govrsc.org This highlights a strategy where the N-O bond is generated during the ring construction, avoiding the use of harsh oxidizing agents that can produce unwanted by-products. nih.gov
The synthesis of azoxybenzenes, which share the N-O functionality with diazene N-oxides, has also been achieved using green chemistry principles. One such method involves the reductive dimerization of nitrosobenzenes in water at room temperature, utilizing a cost-effective base. nih.gov This one-pot procedure can also start from anilines, which are oxidized in situ before dimerization, offering high product yields in an environmentally friendly solvent system. nih.gov
These catalyst-free and green methodologies, while not directly reported for this compound, provide a strong foundation for developing more sustainable synthetic routes for this and related aliphatic N-oxides. The emphasis on solvent-free conditions, grinding, and the use of less hazardous reagents are central tenets of green chemistry that are being actively explored in the synthesis of nitrogen-containing compounds.
Research Findings on Green Synthesis of Related Compounds
The following tables summarize key findings from research on the green synthesis of compounds analogous to N-oxides, such as azo dyes and azoxybenzenes.
Table 1: Catalyst-Free Synthesis of 1,2,3-Triazole-N-Oxide Derivatives
| Starting Materials | Reagent | Solvent/Additive | Conditions | Yield | Reference |
| Phenylhydrazine hydrochloride, 3-aminocrotononitrile | tert-Butyl nitrite (NO source) | DMSO, H₂O | Open air | 18% | nih.gov |
| Phenylhydrazine hydrochloride, 3-aminocrotononitrile | tert-Butyl nitrite (NO source) | EtOH, H₂O | - | Moderate to good | nih.govrsc.org |
Table 2: Green Synthesis of Azo Dyes via Grinding
| Reactants | Conditions | Key Features | Reference |
| Aromatic amines, β-naphthol | Grinding, room temperature, solvent-free | Overcomes limitations of low temperature, use of acids/alkalis, and toxic solvents. | rsc.org |
| Phenoxide salt of uracil, sodium nitrite, amino compound hydrochloride | Grinding, room temperature, solvent-free | Excellent conversion, high yield, improved atom economy. | chemrevlett.com |
Table 3: Environmentally Friendly Synthesis of Azoxybenzenes
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |
| Nitrosobenzene | DIPEA (Hünig's base) | H₂O | Room temperature, 16 h | 92% | nih.gov |
| Aniline | Oxone, DIPEA | CH₃CN/H₂O (1:1) | Room temperature, 16 h | High | nih.gov |
Elucidation of Reaction Mechanisms and Pathways for Di T Butyldiazene N Oxide
Decomposition and Dissociation Mechanisms
The decomposition and dissociation of Di-t-butyldiazene N-oxide are characterized by the cleavage of its chemical bonds, leading to the formation of radical species and ionic fragments. These mechanisms are often initiated by thermal or energetic inputs.
Homolytic Cleavage Processes and Radical Generation
The thermal degradation of azoxy compounds often involves homolytic cleavage, where bonds break symmetrically, generating free radicals. In processes analogous to the decomposition of compounds with weak peroxide or azo linkages, the N-N and C-N bonds in this compound are susceptible to cleavage under thermal stress. The thermal degradation of related azo-dyes, for instance, results in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals researchgate.net. Similarly, the decomposition of di-tertiary-butyl peroxide, which also contains bulky tert-butyl groups, proceeds via the homolytic cleavage of the O-O bond to generate two alkoxyl radicals nih.gov.
For this compound, the initial cleavage can be expected to occur at the C-N or N-N bonds, leading to the formation of stable tert-butyl radicals and other nitrogen-containing radical species. The activation energies for the decomposition of similar alkoxy-NNO-azoxy compounds range from 31.9 to 44.5 kcal/mol, suggesting the energy required for these processes researchgate.net. The generation of these radical intermediates is a key step that initiates subsequent reactions.
Fragmentation Pathways of this compound Ions
Mass spectrometry provides significant insight into the fragmentation pathways of ionized molecules. For N-oxides, a characteristic fragmentation pathway is the loss of an oxygen atom. This "deoxygenation" process, which results in an [MH+ - 16] fragment, is often associated with thermal activation within the ion source of the mass spectrometer and can be a diagnostic tool for identifying N-oxide functionalities nih.gov.
The fragmentation of the this compound ion would likely follow established patterns for aliphatic azo and azoxy compounds researchgate.net. The process begins with the molecular ion (M+•), which then undergoes a series of bond cleavages. Key fragmentation steps include the loss of the azoxy oxygen, cleavage of the N-N bond, and fission of the C-N bonds. The presence of the tert-butyl groups leads to the formation of the highly stable tert-butyl carbocation (C4H9+), which is often observed as a prominent peak at m/z 57 in the mass spectra of compounds containing this moiety whitman.edu.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Corresponding Fragment Ion | Fragmentation Pathway |
| 158 | [(CH₃)₃C-N(O)=N-C(CH₃)₃]⁺• | Molecular Ion |
| 142 | [(CH₃)₃C-N=N-C(CH₃)₃]⁺• | Loss of oxygen atom (-O) |
| 101 | [(CH₃)₃C-N=N]⁺ | Cleavage of one C-N bond with loss of a tert-butyl radical (•C(CH₃)₃) |
| 57 | [(CH₃)₃C]⁺ | Cleavage of C-N bond, formation of the stable tert-butyl carbocation |
Role of Oxodiazonium Ion Intermediates in N-Oxide Formation
While not typically formed from the decomposition of this compound itself, the tert-butyl-NNO-azoxy group plays a crucial role in synthetic pathways involving oxodiazonium ion intermediates. Research into the synthesis of benzotetrazine-1,3-dioxides demonstrates this relationship. In these syntheses, an oxodiazonium ion, [R-N=N=O]⁺, is generated from a precursor like 2-(tert-butyl-NNO-azoxy)-N-nitroaniline researchgate.net. This highly reactive intermediate then undergoes an intramolecular reaction with the adjacent tert-butyl-NNO-azoxy group, leading to cyclization and the formation of the final heterocyclic N-oxide product researchgate.netmdpi.com. This illustrates that the azoxy moiety present in this compound can act as a reactive partner for oxodiazonium ions in the construction of more complex N-oxide systems.
Isodiazene Intermediates in Related N-Containing Compounds
Isodiazenes are structural isomers of diazenes and can be intermediates in the reactions of nitrogen-containing compounds. They can be prepared through the reduction of 1,1-diazene oxides, which are azoxy compounds organic-chemistry.org. This suggests a plausible pathway where this compound could be chemically or electrochemically reduced to form a di-t-butylisodiazene intermediate.
Mechanistic studies have shown that isodiazene intermediates are unstable and can decompose to generate free radicals organic-chemistry.orgnih.gov. This decomposition can lead to "cage-escaping" radicals that subsequently participate in a hydrogen-atom transfer chain reaction nih.gov. Therefore, the formation of an isodiazene intermediate represents a potential, albeit indirect, pathway for this compound to generate radical species under reductive conditions.
Intramolecular Rearrangements and Cyclization Mechanisms
Beyond simple decomposition, this compound can undergo structural reorganization through intramolecular rearrangements, particularly under photochemical conditions.
Investigation of Oxaziridine Intermediates in N-Oxide Photochemistry
The photochemistry of N-oxides frequently involves the formation of a transient, three-membered oxaziridine ring. This rearrangement is a common reaction for nitrones and has been extended to various N-oxide compounds nih.gov. Upon irradiation with UV light, the N-O bond of the azoxy group can rearrange to form an oxaziridine intermediate wikipedia.org.
While much of the detailed research has focused on aromatic azoxy compounds, the principle applies to aliphatic derivatives as well nih.govchemrxiv.org. These oxaziridine intermediates are often highly strained and thermally unstable. They can serve as precursors to further products, either by rearranging to amides or by reverting to the original N-oxide wikipedia.orgresearchgate.net. In some cases, the photochemical process can lead to the generation of nitrenes, which are valuable for synthetic applications like aziridination nih.govacs.orgchemistryviews.org. The investigation into these pathways for this compound would involve photochemical experiments to trap or spectroscopically observe the transient oxaziridine species.
Proposed Cyclization Mechanisms for N-Oxide Containing Systems
Cyclization reactions are a prominent feature in the chemistry of N-oxides, often proceeding through intramolecular pathways to form various heterocyclic structures. For systems containing an azoxy group, radical-mediated cyclizations have been proposed. For instance, the photolysis of certain azoazoxyalkanes can generate β-azoxy radicals. These radicals can undergo cyclization by attacking the azoxy oxygen, which leads to the formation of cyclic hydrazyl radicals. These intermediates can then fragment to yield carbonyl compounds and a hydrazonyl radical figshare.com.
In the context of synthesizing energetic heterocyclic N-oxides, cyclization mechanisms have been examined for various precursors. One such pathway involves the intramolecular attack of a nitrogen atom on another nitrogen within the molecule, facilitated by the electronic rearrangement and elimination of a leaving group, such as a tert-butyl cation. This process ultimately leads to the formation of a stable cyclic N-oxide structure mdpi.com. Another proposed mechanism involves the isomerization of a nitroamino group to a species containing an N-hydroxyl group, which can then be activated, for example by esterification. An intramolecular nucleophilic attack by a nitrogen atom followed by electron transfer and elimination of a tert-butyl cation can then lead to the cyclized N-oxide product mdpi.com.
A formal intermolecular [5 + 1] cycloaddition has been described for the formation of 1,2,3-triazine 1-oxides from vinyl diazo compounds and tert-butyl nitrite (B80452). This reaction proceeds through a proposed nitroso-vinyl diazonium intermediate, which then undergoes cyclization nsf.gov. While not a direct cyclization of a pre-formed diazene (B1210634) N-oxide, this illustrates a pathway to cyclic N-oxide systems.
The following table summarizes key aspects of proposed cyclization mechanisms relevant to N-oxide containing systems.
| Initiation Method | Key Intermediate | Cyclization Step | Final Product Type | Reference |
| Photolysis | β-azoxy radical | Intramolecular attack on azoxy oxygen | Cyclic hydrazyl radical (fragments) | figshare.com |
| Chemical Reaction | Diazonium salt intermediate | Intramolecular N-N attack | Heterocyclic N-oxide | mdpi.com |
| Isomerization | N-hydroxyl containing species | Intramolecular nucleophilic attack | Heterocyclic N-oxide | mdpi.com |
| Intermolecular Reaction | Nitroso-vinyl diazonium ion | [5 + 1] cycloaddition | 1,2,3-Triazine 1-oxide | nsf.gov |
Stereochemical Aspects of Mechanistic Studies
The stereochemistry of reactions involving diazene N-oxides is a critical aspect that influences reaction pathways and product distribution. The E/Z isomerization of the diazene double bond is a key consideration. Studies on diazenes have shown that the E (trans) isomer is generally more stable. However, at elevated temperatures, the E → Z isomerization can become significant, and the Z (cis) isomer may exhibit different reactivity osti.gov.
Nitric oxide has been shown to be an efficient catalyst for the cis-trans (E/Z) isomerization of diazenes. The proposed mechanism involves the interaction of nitric oxide with the lone pairs of electrons on the diazene nitrogen atoms. This interaction leads to the formation of a weakly bound, reversible NO adduct, which has a significantly lower energy barrier for isomerization researchgate.net.
The table below outlines factors influencing the stereochemistry of diazene and related compounds.
| Factor | Description | Effect on Stereochemistry | Reference |
| Steric Hindrance | Repulsive interactions between bulky substituents. | Favors the less sterically crowded isomer (likely E for this compound). | General Principle |
| Temperature | Increased thermal energy. | Can promote isomerization between E and Z isomers. osti.gov | osti.gov |
| Catalysis | Presence of a catalyst like nitric oxide. | Lowers the energy barrier for E/Z isomerization. researchgate.net | researchgate.net |
Nucleophilic and Electrophilic Reactivity Profiles of N-Oxides
N-oxides, including diazene N-oxides, exhibit ambident reactivity, meaning they can act as both nucleophiles and electrophiles. The oxygen atom of the N-oxide group is electron-rich and can act as a nucleophile, while the adjacent nitrogen atom can be electron-deficient and act as an electrophile rsc.org.
Nucleophilic Reactivity: The oxygen atom of an N-oxide possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center. Nucleophiles are species that donate a pair of electrons to form a new covalent bond masterorganicchemistry.comlibretexts.org. The nucleophilicity of the N-oxide oxygen allows it to attack electrophilic centers. For example, in the presence of an alkylating agent, the oxygen can be alkylated rsc.org. The protonation state significantly affects nucleophilicity; a deprotonated, negatively charged species is a much stronger nucleophile than its neutral counterpart libretexts.org.
Electrophilic Reactivity: Conversely, the nitrogen atom of the N=N(O) group can exhibit electrophilic character. The electronegative oxygen atom withdraws electron density from the nitrogen, making it susceptible to attack by nucleophiles. Electrophiles are species that accept a pair of electrons to form a new covalent bond masterorganicchemistry.com. The electrophilicity of the nitrogen atom in diazene N-oxides allows for reactions with various nucleophiles. The reactivity is also influenced by the substituents on the diazene. Electron-withdrawing groups would enhance the electrophilicity of the nitrogen atoms.
The balance between nucleophilic and electrophilic character can be subtle and is influenced by the specific reagents and reaction conditions. For instance, the alkylation of diazine N-oxides can occur at either the nitrogen or the oxygen, and the preferred site of attack can depend on the nature of the alkylating agent (hard vs. soft) and the structure of the diazine N-oxide rsc.org.
The following table provides a summary of the nucleophilic and electrophilic reactivity of N-oxides.
| Reactivity Type | Reactive Center | Description | Example Reaction | Reference |
| Nucleophilic | Oxygen | The electron-rich oxygen atom donates an electron pair. | Alkylation at the oxygen atom. | rsc.org |
| Electrophilic | Nitrogen | The electron-deficient nitrogen atom accepts an electron pair. | Nucleophilic attack at the nitrogen atom. | rsc.org |
Computational and Theoretical Investigations of Di T Butyldiazene N Oxide
Quantum Chemical Characterization
Quantum chemical calculations have become an indispensable tool for understanding the fundamental nature of molecules like Di-t-butyldiazene N-oxide. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate the distribution of electrons and the nature of chemical bonds, as well as predict the relative stabilities of different molecular arrangements.
Electronic Structure and Bonding Analysis
Theoretical studies focusing on the electronic structure of molecules containing the azoxy group (R-N=N(O)-R') provide a framework for understanding the bonding in this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between computational cost and accuracy. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals key aspects of the molecule's reactivity. In related azo compounds, the electronic properties, including HOMO-LUMO energies, have been shown to be influenced by the nature of the substituent groups.
Natural Bond Orbital (NBO) analysis is another powerful technique used to interpret the results of quantum chemical calculations. NBO analysis translates the complex wave function of a molecule into a more intuitive picture of localized bonds and lone pairs, providing insights into hybridization, charge distribution, and intramolecular interactions. For this compound, NBO analysis would be expected to reveal the nature of the N=N double bond, the N-O coordinate covalent bond, and the steric and electronic effects of the bulky tert-butyl groups.
Isomeric Configurations and Energetic Landscapes
Computational methods are particularly adept at exploring the potential energy surface of a molecule to identify different stable isomers and the transition states that connect them. For this compound, in addition to the expected trans and cis isomers around the N=N bond, other structural isomers might exist. Theoretical calculations can predict the relative energies of these isomers, indicating their relative populations at thermal equilibrium.
Influence of Basis Sets and Functionals in Calculations
The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method (functional) and the mathematical functions used to describe the atomic orbitals (basis set). Numerous studies have benchmarked the performance of various DFT functionals and basis sets for predicting molecular properties.
The selection of an appropriate functional is crucial. For example, in the study of 1,3-dipolar cycloadditions, the M06-2X functional has been shown to provide results with an error range of less than 1.5 kcal/mol compared to high-accuracy composite methods. acs.org Similarly, for fluorene-based azo compounds, the B3LYP functional with the 6-31+G(d,p) basis set has been used to study their structural and electronic properties. acs.orgacs.org The choice of basis set also significantly impacts the accuracy of the calculations. While larger basis sets generally lead to more accurate results, the computational cost increases substantially. Therefore, a balance must be struck between accuracy and computational feasibility.
Thermochemical Properties and Energetics of Transformations
The thermochemical properties of this compound, such as its heat of formation and the activation energies for its decomposition, are critical for understanding its stability and potential applications.
Heats of Formation Derivations in Gaseous and Condensed Phases
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Experimental determination of the heats of formation for this compound has been carried out by Byström in 1981 through combustion calorimetry. mdpi.com These experimental values are crucial for validating and calibrating theoretical methods.
The NIST WebBook provides condensed phase thermochemistry data for this compound, including its constant pressure heat capacity (Cp,solid) at 298.15 K. Current time information in Stanislaus County, US. The experimental enthalpies of combustion, vaporization, and formation are essential for deriving the gas-phase heat of formation.
Table 1: Experimental Thermochemical Data for this compound
| Property | Value | Phase | Reference |
| Molar Mass | 158.24 g/mol | - | Current time information in Stanislaus County, US. |
| Enthalpy of Combustion (liquid, 298.15 K) | -5459.2 ± 1.2 kJ/mol | Liquid | mdpi.com |
| Enthalpy of Vaporization (298.15 K) | 59.9 ± 0.2 kJ/mol | Liquid to Gas | mdpi.com |
| Enthalpy of Formation (liquid, 298.15 K) | -216.5 ± 1.9 kJ/mol | Liquid | mdpi.com |
| Enthalpy of Formation (gas, 298.15 K) | -156.6 ± 1.9 kJ/mol | Gas | mdpi.com |
| Constant Pressure Heat Capacity (solid, 298.15 K) | 316.3 J/mol·K | Solid | Current time information in Stanislaus County, US. |
Note: The data from Byström (1981) is cited in a secondary source and the original publication should be consulted for detailed experimental conditions and error analysis.
Activation Energies for Decomposition Pathways
The thermal stability of this compound is determined by the activation energies of its decomposition pathways. Computational studies can model these reactions, identify the transition state structures, and calculate the energy barriers. While specific computational studies on the decomposition of this compound were not found in the provided search results, research on the thermal decomposition of a related compound, di-tert-butyl peroxide, provides valuable insights.
For di-tert-butyl peroxide, the primary decomposition pathway involves the homolytic cleavage of the O-O bond. researchgate.net Kinetic studies of its thermal decomposition have determined activation energies in the range of 128.4 to 159.7 kJ/mol, depending on the experimental conditions (neat or in solution). mdpi.com It is plausible that the decomposition of this compound also proceeds through radical mechanisms initiated by the cleavage of the N-N or N-O bonds. Theoretical calculations would be instrumental in elucidating the preferred decomposition pathways and the associated activation energies.
Based on a thorough review of the available search results, it is not possible to generate the article on "this compound" according to the specific computational and theoretical outline provided.
The search results primarily point to a 1981 experimental study by Katarina Byström, which determined the enthalpies of combustion and formation for this compound. While this provides valuable thermochemical data, the searches did not yield any specific computational investigations regarding:
Bond Dissociation Energies (BDEs): No dedicated computational studies on the N-O and C-N bond dissociation energies for this molecule were found.
Reaction Rate Theory: There is no information available on the application of Rice-Ramsperger-Kassel-Marcus (RRKM) theory or the Statistical Adiabatic Channel Model (SSACM) to the dissociation kinetics of this compound.
Computational Reactivity: No computational predictions of reactivity for this specific compound were located.
The user's outline requests a deep dive into modern computational chemistry topics for which published research on this compound does not appear to be available in the public domain. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure is not feasible.
Photochemistry and Thermolysis of Di T Butyldiazene N Oxide
Photolytic Decomposition Pathways of Di-t-butyldiazene N-oxide
The photolysis of diazene (B1210634) N-oxides is characterized by the absorption of light, leading to electronically excited states that readily undergo bond cleavage. The decomposition pathways are dictated by the nature of the substituents and the reaction conditions.
Radical Production from Photolysis
The photoinduced decomposition of heteroaromatic N-oxides is a known route to generating radical intermediates. nih.gov Upon irradiation, this compound is expected to undergo homolytic cleavage of the N-O bond, which is typically the weakest bond in the molecule. This primary photolytic event would produce a pair of radicals: a di-t-butyldiazenyl radical and an oxygen-centered radical.
Subsequent fragmentation of the di-t-butyldiazenyl radical would likely lead to the expulsion of a nitrogen molecule (N₂) and the formation of a tert-butyl radical. This stepwise cleavage of the two C-N bonds is a characteristic reaction pathway for many azoalkanes. ucla.edu The generation of the tert-butyl radical is a significant outcome of the photolysis of this compound. nih.gov
Quantum Yield Studies in Photoreactions
Quantum yield studies are essential for quantifying the efficiency of a photochemical reaction. The quantum yield (Φ) is defined as the number of moles of a product formed per mole of photons absorbed. For the photolysis of related compounds like di-tert-butyl peroxide in carbon tetrachloride solution, the quantum yield of free tert-butoxy radicals has been determined to be approximately 1.9 ± 0.1. researchgate.net
Table 1: Representative Quantum Yields for Photolysis of a Related Azoalkane
| Product | Quantum Yield (Φ) |
| Isobutane | 0.45 |
| Isobutene | 0.25 |
| 2,2,3,3-tetramethylbutane | 0.15 |
Note: Data presented is illustrative and based on general findings for azoalkane photolysis, not specifically for this compound.
Thermal Decomposition Kinetics and Products
The thermal decomposition of this compound involves the cleavage of its chemical bonds due to the input of thermal energy. The kinetics and products of this process are highly dependent on the temperature.
Influence of Temperature on Decomposition Rates
The rate of thermal decomposition of organic compounds typically follows first-order kinetics and can be described by the Arrhenius equation. Studies on the thermal decomposition of N-alkyl-N'-methoxydiazene-N-oxides have shown that the reactions are first-order with specific activation energies. bohrium.com For instance, the activation energy for the decomposition of N-t-butyl-N'-methoxydiazene-N-oxide is 148 kJ/mole. bohrium.com
For the closely related compound di-tert-butyl peroxide, a reevaluation of data over a temperature range of 90-350 °C recommends an activation energy of 37.78 ± 0.06 kcal/mole (approximately 158 kJ/mole). researchgate.net The rate of decomposition increases significantly with temperature. For example, at 130°C, 90-99% of di-tert-butyl peroxide decomposes in 24-48 hours, while at 150°C, this occurs in just 3-6 hours. researchgate.net
Table 2: Illustrative Temperature Dependence of Decomposition Half-life for a Related Peroxide
| Temperature (°C) | Half-life (hours) |
| 110 | ~120 |
| 130 | 24-48 |
| 150 | 3-6 |
Note: This data is for di-tert-butyl peroxide and serves as an illustrative example of the effect of temperature on decomposition rates. researchgate.net
Analysis of Primary and Secondary Thermolysis Products
The thermal decomposition of this compound is expected to proceed through a mechanism involving the initial homolytic cleavage of the N-O bond. This would generate a di-t-butyldiazenyl radical and an oxygen radical. The primary products would be similar to those from photolysis, including the tert-butyl radical and nitrogen gas.
These highly reactive primary radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or radical-radical recombination and disproportionation reactions. The stable end products of the thermolysis of related compounds like di-tert-butyl peroxide are primarily acetone (B3395972) and ethane. semanticscholar.org
Interplay between Photolysis and Thermolysis Mechanisms
While both photolysis and thermolysis of this compound lead to decomposition, the initial energy input and the resulting reaction pathways can differ. Photolysis involves the excitation of the molecule to a higher electronic state, which can lead to bond cleavage from a "hot" ground state or from the excited state itself. This can sometimes open up reaction channels that are not accessible through thermal decomposition.
In contrast, thermolysis involves the gradual input of thermal energy, leading to the cleavage of the weakest bond in the molecule. For many azo compounds, the primary products of both photolysis and thermolysis are similar, as the initial bond-breaking step is often the same. However, the energy of the initially formed radicals can be different, which may influence the subsequent secondary reactions and the final product distribution.
The study of both processes provides a more complete picture of the reactivity of this compound. For example, a mechanism proposed for the thermal decomposition of N-t-butyl-N'-methoxydiazene-N-oxide involves a five-membered cyclic transition state, which may not be a significant pathway in the photochemical decomposition. bohrium.com
Advanced Spectroscopic Methods in Di T Butyldiazene N Oxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., N, N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. For Di-t-butyldiazene N-oxide, N and N NMR would provide direct insight into the two distinct nitrogen environments: the nitrogen atom double-bonded to the oxygen (N=O) and the nitrogen atom single-bonded to it.
The N isotope, with a nuclear spin of 1/2, is generally preferred for high-resolution studies despite its low natural abundance (0.37%), as it yields sharper signals compared to the quadrupolar N nucleus. The chemical shifts (δ) are highly sensitive to the oxidation state and bonding of the nitrogen atoms.
In the context of this compound, two distinct signals would be expected in the N NMR spectrum. Based on data from related azoxy compounds, the chemical shifts provide valuable structural information. N-oxidation is known to cause a significant downfield shift (deshielding) for the nitrogen atom involved. For aliphatic N-oxides, this shift can be in the range of +56 to +90 ppm compared to the corresponding amine. nih.gov The general chemical shift range for azoxy groups is typically between 325 and 370 ppm (referenced to liquid ammonia).
Mechanistic studies, such as monitoring reaction intermediates or studying isomerization, could be performed by tracking the changes in these N chemical shifts. For example, the transformation of a precursor into the final N-oxide product would be clearly marked by the appearance of a signal in the characteristic region for the N-O group.
Table 1: Expected N NMR Chemical Shift Regions for Nitrogen Environments in this compound
| Nitrogen Atom Environment | Expected Chemical Shift Range (ppm, vs. NH₃) | Rationale |
| N (double-bonded to Oxygen) | 325 - 370 | Characteristic range for azoxy functional groups. |
| N (single-bonded to N=O) | Varies | Influenced by the adjacent N-oxide group and tert-butyl substituent. |
Note: Specific experimental values for this compound are not available in the cited literature; this table is based on general knowledge of related compound classes.
Threshold Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy for Ion Dissociation Studies
Threshold Photoelectron-Photoion Coincidence (TPEPICO) spectroscopy is a sophisticated mass spectrometry technique used to study the energetics and dynamics of ion dissociation with high precision. In a TPEPICO experiment, molecules are ionized by photons of a specific, tunable energy. The instrument detects only the ions that are formed in coincidence with electrons possessing near-zero kinetic energy (threshold electrons). This process allows for the preparation of ions with a well-defined internal energy, enabling detailed investigation of their subsequent fragmentation pathways.
For this compound, TPEPICO could be used to determine the adiabatic ionization energy—the minimum energy required to remove an electron from the molecule. By increasing the photon energy, one can map out the dissociation channels of the energy-selected this compound cation. The appearance energies of various fragment ions can be measured precisely, providing critical thermochemical data such as bond dissociation energies and heats of formation for the fragments.
Potential fragmentation pathways that could be studied include the loss of small neutral molecules or radicals, such as:
Loss of a tert-butyl radical.
Cleavage of the N-N or N-O bonds.
Complex rearrangements followed by dissociation.
By modeling the dissociation rates as a function of internal energy, researchers can gain deep insights into the potential energy surface of the cation and the mechanisms governing its unimolecular decomposition.
UV-Visible (UV-Vis) Spectroscopy in Photochemical Investigations
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The azoxy functional group in this compound contains both π bonds and non-bonding (n) electron pairs, leading to characteristic electronic transitions. Typically, azoxy compounds exhibit a relatively intense π → π* transition at shorter wavelengths and a weaker, lower-energy n → π* transition at longer wavelengths.
UV-Vis spectroscopy is central to photochemical investigations. By irradiating a sample of this compound with light corresponding to a specific absorption band, photochemical reactions can be initiated. Azoxy compounds are known to undergo photochemical rearrangements and decompositions. The progress of such reactions can be monitored over time by recording changes in the UV-Vis spectrum. For instance, the disappearance of the characteristic absorption band of the reactant and the appearance of new bands corresponding to photoproducts allow for the determination of reaction kinetics and quantum yields.
Table 2: Potential Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Spectral Region |
| π → π | Pi bonding to pi anti-bonding | Shorter Wavelength UV (<300 nm) |
| n → π | Non-bonding to pi anti-bonding | Longer Wavelength UV/Visible (>300 nm) |
Note: Specific experimental absorption maxima (λmax) for this compound are not available in the cited literature.
Infrared (IR) Spectroscopy for Structural Characterization in Reaction Contexts
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in molecules by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the context of studying this compound, IR spectroscopy is invaluable for confirming its structure and for monitoring its formation or consumption during a chemical reaction.
The key vibrational modes for this compound would include the stretching frequencies of the N=N and N-O bonds within the azoxy group, as well as vibrations associated with the tert-butyl groups (C-H stretching and bending). The N-O stretching vibration in N-oxides typically appears in the 1300-1200 cm⁻¹ region. The N=N stretch of the azoxy group is also a key indicator.
In a reaction context, for example, the synthesis of this compound from a precursor, IR spectroscopy can be used to track the reaction progress. The disappearance of vibrational bands characteristic of the starting materials and the simultaneous appearance and growth of bands corresponding to the azoxy product would confirm the conversion. This makes IR spectroscopy a powerful tool for in-situ reaction monitoring and for the structural characterization of the final product.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric C-H Stretch | -C(CH₃)₃ | 2950 - 2970 |
| Symmetric C-H Stretch | -C(CH₃)₃ | 2870 - 2880 |
| N=N Stretch | Azoxy (-N=N(O)-) | ~1500 |
| N-O Stretch | N-Oxide | 1200 - 1300 |
Note: Specific experimental frequencies for this compound are not available in the cited literature; ranges are based on typical values for the respective functional groups.
Applications and Synthetic Utility of Di T Butyldiazene N Oxide in Organic Transformations
Role as a Synthetic Reagent or Intermediate
Di-t-butyldiazene N-oxide, an azoxy compound, serves as a valuable synthetic intermediate in various organic transformations. Its reactivity is centered around the N=N(O) functional group, which can undergo a range of reactions. One of the primary roles of compounds like di-tert-butyl peroxide, a related reactive species, is as a radical initiator in organic synthesis and polymer chemistry. wikipedia.org The peroxide bond in di-tert-butyl peroxide undergoes homolysis at temperatures above 100 °C, generating methyl radicals that can initiate polymerization or other radical-mediated reactions. wikipedia.org
In a similar vein, the N-O bond in N-oxides can be cleaved to generate reactive species. For instance, tertiary amine N-oxides are utilized as precursors for [3 + 2] cycloadditions, demonstrating their utility in forming pyrrolidines. nih.gov The versatility of such reagents is further highlighted by the use of tert-butyl nitrite (B80452) (TBN), which is a widely applied metal-free reagent in organic synthesis. researchgate.net TBN is used in nitrosation, diazotization, and can activate molecular oxygen to initiate radical reactions like nitration and oxidation. researchgate.net These examples of related compounds underscore the potential of this compound as a reactive intermediate, capable of participating in a variety of synthetic transformations.
The following table summarizes the roles of related reagents in organic synthesis:
| Reagent | Role in Synthesis | Example Application |
| di-tert-butyl peroxide | Radical initiator | Polymer chemistry |
| tert-Butyl nitrite (TBN) | Nitrosating and diazotizing agent, radical initiator | Synthesis of aromatic azides from amines |
| Tertiary amine N-oxides | Precursors for cycloadditions | Formation of pyrrolidines |
Participation in Cycloaddition Reactions (General N-Oxide Reactivity)
N-oxides are known to participate in cycloaddition reactions, serving as versatile building blocks for the synthesis of heterocyclic compounds. rsc.org These reactions leverage the dipolar nature of the N-oxide group. For example, α-oximono-esters can generate oxazinone N-oxides, which then undergo cycloaddition with alkene dipolarophiles to form isoxazolidine (B1194047) rings. rsc.org
A diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to access 7-azanorbornanes. nih.gov This method demonstrates good yields and high diastereoselectivities. nih.gov The proposed mechanism involves the generation of an azomethine ylide from the tertiary amine N-oxide, which then reacts with the alkene. nih.govyoutube.com
Furthermore, 1,3-dipolar cycloaddition reactions are a common feature of compounds with 1,3-dipoles, such as azides and nitrile oxides. youtube.comyoutube.com These reactions are valuable for constructing five-membered heterocyclic rings. researchgate.net For instance, the reaction of azides with alkynes yields 1,2,3-triazoles, a reaction that has gained prominence in biochemical applications for covalently linking molecules. youtube.com Similarly, nitrile oxides react with alkynes to produce isoxazoles. youtube.com The reactivity of N-oxides in cycloadditions positions them as important precursors in heterocyclic chemistry.
The table below provides examples of cycloaddition reactions involving N-oxides and related dipoles:
| Dipole | Dipolarophile | Product | Reaction Type |
| Oxazinone N-oxide | Alkene | Isoxazolidine | [3+2] Cycloaddition |
| Tertiary amine N-oxide (via azomethine ylide) | Alkene | 7-Azanorbornane | [3+2] Cycloaddition |
| Azide | Alkyne | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition |
| Nitrile oxide | Alkyne | Isoxazole | 1,3-Dipolar Cycloaddition |
Deoxygenation Reactions of N-Oxide Compounds
The deoxygenation of N-oxides is a crucial transformation in organic synthesis, often employed as a final step in the synthesis of N-heteroaromatic compounds. nih.gov These N-oxides are useful intermediates, for instance as directing groups for C–H bond functionalization, and their subsequent deoxygenation provides access to the parent N-heterocycles. nih.gov A variety of methods have been developed for this purpose, ranging from traditional reagents to more modern, greener approaches.
Traditional methods for the reduction of heteroaromatic N-oxides often involve trivalent phosphorus compounds, sulfur or selenium compounds, metals in acids, and catalytic hydrogenation. tandfonline.com However, these methods can require harsh reaction conditions and may lead to moderate yields and impure products. tandfonline.com
More recent developments have focused on milder and more selective deoxygenation procedures. For example, a system of zinc dust and ammonium (B1175870) formate (B1220265) has been shown to be an efficient and cost-effective method for deoxygenating a wide range of heteroaromatic N-oxides in high yields. tandfonline.com Another approach utilizes environmentally friendly Lewis acids such as Zn(OTf)₂ and Cu(OTf)₂ for the deoxygenation of various organic N-oxides, including azoxybenzenes and N-heteroarene N-oxides. organic-chemistry.org
Photocatalysis has also emerged as a powerful tool for N-oxide deoxygenation under mild conditions. Visible-light-mediated photoredox catalysis can be used with organic electron donors like carbinols and tertiary amines. rsc.org A particularly green method employs isopropanol (B130326) as a recyclable reductant in conjunction with an organic photoredox catalyst, generating acetone (B3395972) and water as byproducts. rsc.org Rhenium complexes have also been shown to be effective photocatalysts for the deoxygenation of pyridine (B92270) N-oxides. nih.gov
The following table summarizes various reagents and methods used for the deoxygenation of N-oxides:
| Reagent/Method | Conditions | Substrate Scope |
| Zinc dust/Ammonium formate | Mild | Heteroaromatic N-oxides |
| Zn(OTf)₂ / Cu(OTf)₂ | Mild | Azoxybenzenes, N-heteroarene N-oxides |
| Visible-light photocatalysis with isopropanol | Mild, metal-free | N-heterocyclic N-oxides |
| Rhenium complex photocatalysis | Ambient conditions | Pyridine N-oxides |
| Iodide and formic acid | Sustainable | Heterocyclic N-oxides |
Precursor for Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. frontiersin.orgnih.gov The synthesis of these compounds is a major focus of organic chemistry, and N-oxides serve as important precursors in this endeavor. nih.govresearchgate.net The N-oxide functionality can be used to introduce other functional groups or to direct the formation of new rings, after which it can be removed via deoxygenation.
For instance, the synthesis of quinoline (B57606) N-oxides can be achieved through the Claisen condensation of 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) to form a 2-nitrochalcone, followed by a metal-mediated reduction process. clockss.org These quinoline N-oxides can then be converted to the corresponding quinolines.
The versatility of N-oxides as precursors extends to the synthesis of various other heterocyclic systems. For example, the reaction of aziridines with imines and isocyanates, catalyzed by copper, can produce imidazolidines and imidazolidinones, respectively. nih.gov This represents a transformation from a three-membered to a five-membered heterocycle. nih.gov
Furthermore, tandem strategies involving benzannulation and ring-closing metathesis have been developed for the synthesis of benzofused nitrogen heterocycles. nih.gov While this specific example does not directly involve a simple N-oxide, it highlights the broader strategies employed to construct complex nitrogen-containing ring systems, where versatile functional groups that can be later modified or removed are highly valuable.
The table below provides examples of nitrogen heterocycles synthesized from N-oxide precursors or through related synthetic strategies.
| Precursor Type | Synthetic Method | Resulting Heterocycle |
| 2-Nitrochalcone | Metal-mediated reduction | Quinoline N-oxide |
| Aziridine | Copper-catalyzed reaction with imine | Imidazolidine |
| Ynamide and Cyclobutenone | Benzannulation/Ring Closing Metathesis | Benzofused Nitrogen Heterocycles |
Relevance in Energetic Materials Design
The design of new energetic materials with tailored properties is an active area of research. researchgate.net N-oxides are a class of compounds that have garnered interest in this field due to their potential to improve the performance and stability of energetic materials. purdue.edu The incorporation of N-oxide functionalities can increase the oxygen balance and density of a material, which are key factors in its energetic performance.
For example, aminonitroheterocyclic-N-oxides have been investigated as a class of insensitive energetic materials. researchgate.net The introduction of an N-oxide group into a heterocyclic ring can enhance the energetic properties of the compound. TKX-50 is an example of an N-oxide-containing energetic material with exceptional performance and stability. purdue.edu
The design of high-nitrogen and poly-nitrogen compounds is another major thrust in the development of high-energy-density materials (HEDMs). purdue.edu The energy content of these materials is derived from the high heat of formation of extended nitrogen systems. purdue.edu The synthesis of nitroazole-based energetic materials through N-functionalization strategies has led to a new family of highly dense and oxygen-rich compounds. rsc.org These materials exhibit high densities, good thermal stabilities, and excellent detonation properties. rsc.org
While specific studies on this compound as an energetic material are not prevalent in the provided search results, the general principles of using N-oxides in energetic material design suggest its potential relevance. The thermal decomposition behavior of related compounds like di-tert-butyl peroxide has been studied, which is a critical aspect of understanding the safety and performance of energetic materials. wikipedia.orgaidic.it
The table below highlights key features and examples of N-oxide containing energetic materials.
| Compound Class/Example | Key Features | Relevance to Energetic Materials |
| Aminonitroheterocyclic-N-oxides | Insensitive energetic materials | Improved safety |
| TKX-50 | Exceptional performance and stability | High-performance energetic material |
| Nitroazole-based N-functionalized compounds | High density, positive oxygen balance | Potential as energetic materials or oxidizers |
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing Di-t-butyldiazene N-oxide and related N-oxides?
- Methodological Answer : Synthesis of N-oxides often involves oxidation of parent amines or diazenes. For example, benzotriazine di-N-oxides are synthesized using trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) under reflux for 4 days . For Di-t-butyldiazene N-oxide, analogous oxidation of di-t-butyldiazene using peracids (e.g., mCPBA) or H₂O₂ with catalytic metal oxides (e.g., WO₃) may be explored. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm N-oxide formation, particularly the N-O stretching vibration near 1250–1350 cm⁻¹.
Q. Which analytical techniques are suitable for detecting Di-t-butyldiazene N-oxide in complex matrices?
- Methodological Answer : High-sensitivity quantification can be achieved using UHPLC-MS/MS with online solid-phase extraction (SPE) to minimize manual sample preparation. For example, polycyclic N-oxides in plant materials were quantified at 10–300 µg/kg using this approach, with calibration curves showing r² > 0.99 and signal-to-noise (S/N) ratios >10 at lower limits of quantification (LLOQ) . For Di-t-butyldiazene N-oxide, optimize chromatographic separation (e.g., C18 columns) and employ MRM transitions specific to its molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How do structural alerts for mutagenicity apply to Di-t-butyldiazene N-oxide?
- Methodological Answer : Aromatic N-oxides are flagged for mutagenicity due to potential DNA reactivity. However, SAR fingerprint analysis reveals sub-class specificity; for instance, benzo[c][1,2,5]oxadiazole 1-oxide is mutagenic, while broader alerts for aromatic N-oxides are less reliable . To assess Di-t-butyldiazene N-oxide, perform Ames tests with Salmonella strains (TA98, TA100) ± metabolic activation. Cross-reference results with structural analogs (e.g., quindioxin derivatives) and computational (Q)SAR models like Leadscope’s expert-rule-based system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) fingerprinting resolve conflicting mutagenicity data for Di-t-butyldiazene N-oxide?
- Methodological Answer : SAR fingerprints hierarchically map substructures against mutagenicity databases. For aromatic N-oxides, 101 substructures were screened across public/proprietary data to identify mutagenic subclasses . Apply this methodology to Di-t-butyldiazene N-oxide by:
- Generating substructure queries (e.g., t-butyl groups, diazene N-oxide motifs).
- Matching against mutagenicity databases (e.g., Leadscope, TOXNET).
- Calculating mutagenic/non-mutagenic ratios for each substructure.
- Statistically validating alerts (p < 0.05 via Fisher’s exact test).
Q. How can contradictory data on N-oxide mutagenicity be addressed in risk assessment?
- Methodological Answer : Discrepancies arise from structural nuances (e.g., electron-withdrawing groups, steric hindrance). For example, while general aromatic N-oxide alerts were downgraded, benzo[c][1,2,5]oxadiazole 1-oxide retained high risk due to electrophilic nitroso intermediates . For Di-t-butyldiazene N-oxide:
- Conduct in silico docking studies to assess DNA intercalation potential.
- Compare experimental Ames test data with computational predictions.
- Evaluate metabolic activation pathways (e.g., CYP450-mediated reduction to reactive species).
Q. What mechanisms govern the cellular uptake of Di-t-butyldiazene N-oxide in mammalian systems?
- Methodological Answer : Transport studies on sorafenib N-oxide revealed OCT1-independent uptake in HepG2 and Huh7 cells, suggesting alternative transporters (e.g., organic anion-transporting polypeptides, OATPs) . For Di-t-butyldiazene N-oxide:
- Use CRISPR/Cas9-knockout models (e.g., OATP1B1/1B3) in HEK293 cells.
- Measure intracellular concentrations via LC-MS/MS after incubation with/without transporter inhibitors (e.g., rifampicin for OATPs).
- Compare pharmacokinetics in wild-type vs. transporter-deficient murine models.
Q. How can Di-t-butyldiazene N-oxide be quantified in biological matrices with minimal interference?
- Methodological Answer : Implement isotope dilution assays with deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5) to correct matrix effects . For fecal or plasma samples:
- Use on-line SPE-UHPLC-MS/MS to bypass laborious clean-up steps .
- Optimize ionization parameters (e.g., ESI+ for N-oxides) and collision energies for MRM transitions.
- Validate recovery rates (85–115%) and precision (CV <15%) per FDA bioanalytical guidelines.
Q. What therapeutic potential does the N-oxide motif offer in drug design?
- Methodological Answer : Heterocyclic N-oxides exhibit unique mechanisms, such as hypoxia-selective cytotoxicity (e.g., tirapazamine) or enhanced solubility . For Di-t-butyldiazene N-oxide:
- Screen for antiproliferative activity in hypoxic tumor models (e.g., HCT116 spheroids).
- Assess redox cycling potential via cyclic voltammetry to identify prodrug activation under low O₂.
- Profile pharmacokinetic/pharmacodynamic (PK/PD) relationships in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
